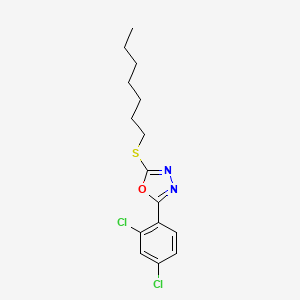
2-(2,4-dichlorophenyl)-5-(heptylthio)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-5-(heptylthio)-1,3,4-oxadiazole, commonly known as DCHT, is a heterocyclic compound that belongs to the family of oxadiazoles. DCHT has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of DCHT is not fully understood. However, studies have shown that DCHT inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. DCHT also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects:
DCHT has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that DCHT inhibits the growth of cancer cells, reduces inflammation, and exhibits anti-bacterial activity. In vivo studies have shown that DCHT reduces the growth of tumors and exhibits anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCHT has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, DCHT has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of DCHT. One direction is to investigate its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to study the mechanism of action of DCHT in more detail. Additionally, the synthesis of DCHT derivatives with improved solubility and efficacy could be explored. Finally, the use of DCHT in combination with other drugs could be investigated to enhance its therapeutic potential.
In conclusion, DCHT is a promising compound with potential applications in medicine, agriculture, and material science. Its synthesis method is well-established, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of DCHT and its derivatives.
Métodos De Síntesis
DCHT can be synthesized using various methods, including the reaction of 2,4-dichlorophenylhydrazine with 1-bromoheptane, followed by the reaction with carbon disulfide and sodium methoxide. Another method involves the reaction of 2,4-dichlorophenylhydrazine with 1-bromooctane, followed by the reaction with thiourea and sodium methoxide. Both methods result in the formation of DCHT, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
DCHT has been extensively studied for its potential applications in various fields. In medicine, DCHT has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. In agriculture, DCHT has been used as a fungicide and insecticide. In material science, DCHT has been used to prepare organic light-emitting diodes and organic photovoltaic devices.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2OS/c1-2-3-4-5-6-9-21-15-19-18-14(20-15)12-8-7-11(16)10-13(12)17/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGPRQYSHQANQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCSC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichlorophenyl)-5-heptylsulfanyl-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-3-(1-{[3-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)propanamide](/img/structure/B4894491.png)
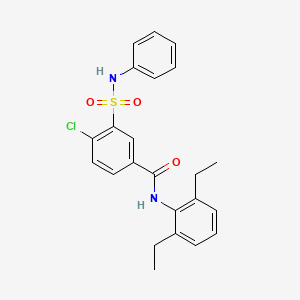
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)
![methyl 1-{[6-(1-azocanylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B4894509.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
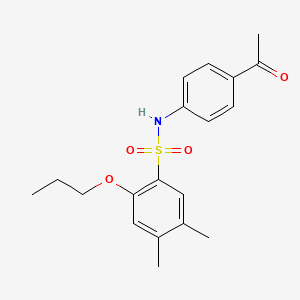
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)
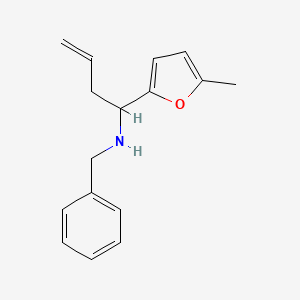
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)
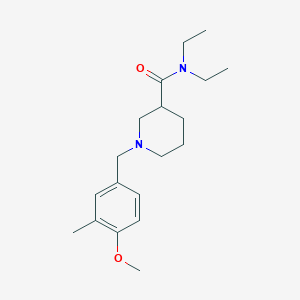
![5-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4894563.png)